molecular formula C18H12Cl3NOS2 B2440684 3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide CAS No. 477858-04-1

3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide

Cat. No. B2440684
CAS RN: 477858-04-1
M. Wt: 428.77
InChI Key: CEXRXVCXEMBSCK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C18H12Cl3NOS2 and its molecular weight is 428.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectroscopic Properties

A number of acylthioureas have been synthesized, including derivatives with structural similarities to the specified compound, and characterized by elemental analysis, IR, and NMR spectroscopy. These compounds have demonstrated potential in the development of novel anti-microbial agents with antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. The structural and functional diversity in these molecules highlights the chemical versatility and potential biological applications of thiourea derivatives (Limban, Marutescu, & Chifiriuc, 2011).

Antimicrobial Activity

New tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, structurally related to the compound , were synthesized and exhibited significant inhibition on bacterial and fungal growth. These compounds offer insights into the design of potential biological agents with antimicrobial properties, showcasing the relevance of such chemical frameworks in addressing microbial resistance (Akbari et al., 2008).

Molecular Docking Studies

Molecular docking studies of tetrazole derivatives, including those structurally related to the specified compound, have been conducted to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme. These studies, combined with bioassay data as COX-2 inhibitors, offer a glimpse into the therapeutic potential of such compounds in the realm of anti-inflammatory and possibly anticancer research (Al-Hourani et al., 2015).

Structural Analysis

The crystal structure of related compounds has been determined, providing detailed insights into their molecular geometry, intermolecular interactions, and the implications of these structural attributes on their physical properties and potential biological activities. Such analyses are crucial for understanding the behavior of these compounds under various conditions and can guide the development of more effective and targeted therapeutic agents (Grossie & Turnbull, 2016).

properties

IUPAC Name

3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methylsulfanylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3NOS2/c1-24-16-9-13(10-2-4-11(19)5-3-10)17(25-16)18(23)22-12-6-7-14(20)15(21)8-12/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXRXVCXEMBSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(S1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide

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